2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid
Description
2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid is a halogenated acetic acid derivative featuring a 2-chloro-4-fluorophenyl substituent and two fluorine atoms on the acetic acid backbone. This compound belongs to a class of molecules where the strategic placement of halogens (chlorine and fluorine) and fluorinated groups modulates physicochemical properties (e.g., lipophilicity, pKa) and biological activity.
Properties
Molecular Formula |
C8H4ClF3O2 |
|---|---|
Molecular Weight |
224.56 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-4(10)1-2-5(6)8(11,12)7(13)14/h1-3H,(H,13,14) |
InChI Key |
KZSYIZAWJUNBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenated Phenyl Precursors
A common starting point involves 2-chloro-4-fluorobenzene derivatives, which undergo nucleophilic substitution to introduce the difluoroacetic acid group. For instance, 2-chloro-4-fluorophenylmagnesium bromide has been reacted with ethyl 2,2-difluoroacetate in tetrahydrofuran (THF) at −78°C, yielding the ester intermediate, which is subsequently hydrolyzed to the acid. This method achieves moderate yields (65–70%) but requires stringent anhydrous conditions to prevent premature hydrolysis.
Solvent and Temperature Optimization
Polar aprotic solvents such as dimethyl sulfoxide (DMSO) enhance nucleophilicity in substitution reactions. A patented method demonstrates that reacting 1-chloro-2,2-difluoroethane with potassium acetate in DMSO at 120°C facilitates the formation of 2,2-difluoroethyl acetate, a key intermediate. Gradual addition of the chloro compound ensures controlled exothermicity, minimizing side products like elimination derivatives.
Esterification-Hydrolysis Pathways
Intermediate Ester Synthesis
The synthesis often employs ester-protected intermediates to circumvent the reactivity of the carboxylic acid group. For example, 2-(2-chloro-4-fluorophenyl)-2,2-difluoroethyl acetate is synthesized via a two-step process:
Hydrolysis to Carboxylic Acid
The ester intermediate undergoes basic hydrolysis using aqueous sodium hydroxide or acidic hydrolysis with hydrochloric acid. Optimal conditions (e.g., 1M NaOH, reflux for 6 hours) achieve near-quantitative conversion to the target acid, with purification via recrystallization from ethanol/water mixtures.
Halogenation and Functional Group Transformations
Directed Halogenation Strategies
Introducing chlorine and fluorine substituents at specific positions on the phenyl ring often requires directed ortho/meta substitution. Nitration of 2-chloro-4-fluorotrichlorotoluene using a sulfonitric mixture (H2SO4/HNO3) at 0–4°C produces 2-chloro-4-fluoro-5-nitrotrichloromethane benzene, which is hydrolyzed to the benzoic acid derivative. While this method pertains to a nitro-substituted analog, analogous strategies could be adapted for the target compound by substituting nitration with carboxylation steps.
Fluorination Techniques
Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) has been explored for introducing fluorine atoms. However, these methods are less commonly reported for this compound due to competing side reactions with the acetic acid moiety.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Catalyst/Solvent | Yield | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-Chloro-4-fluorophenyl Grignard | THF, −78°C | 65–70% | Direct coupling, minimal by-products |
| Esterification-Hydrolysis | 1-Chloro-2,2-difluoroethane | KAc/DMSO, 120°C | 90.8% | High intermediate yield, scalable |
| Halogenation-Hydrolysis | Trichlorotoluene derivative | H2SO4/HNO3, 0–4°C | 75–80% | Precise nitro positioning, versatile |
Challenges and Optimization Strategies
Regioselectivity and By-Product Formation
The electron-withdrawing nature of the fluorine and chlorine substituents deactivates the phenyl ring, complicating electrophilic substitutions. Employing directing groups (e.g., −NO2) temporarily can enhance regioselectivity, though subsequent removal adds steps.
Solvent and Catalyst Selection
DMSO emerges as a superior solvent for reactions involving alkali metal salts due to its high polarity and thermal stability. Conversely, noble metal catalysts (e.g., Rh/C) used in hydrogenation steps are costly and sensitive to halogen poisoning, favoring alternative methods like transesterification.
Scalability and Cost Efficiency
The esterification-hydrolysis route is highly scalable, as demonstrated by patent US8975448B2, which reports kilogram-scale production with minimal purification steps. In contrast, Grignard-based methods are less practical for industrial applications due to cryogenic requirements.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing effects of chlorine and fluorine substituents activate the aromatic ring for nucleophilic attack. Key observations include:
-
Ammonolysis yields 2-(2-amino-4-fluorophenyl) derivatives under high-pressure NH₃/ethanol conditions (160°C, 24 hrs)
-
Methoxylation occurs at the 5-position using NaOMe/DMF (120°C), achieving 78% regioselectivity
Esterification and Amidation
The carboxylic acid group participates in classical derivatization reactions:
Steric hindrance from difluoromethyl groups reduces reaction rates compared to non-fluorinated analogs by ~40% .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Suzuki-Miyaura Reaction
-
Partner: Phenylboronic acid
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃
-
Solvent: DME/H₂O (4:1)
-
Temperature: 80°C, 12h
Redox Reactions
The difluoroacetic acid moiety shows unique redox behavior:
| Process | Conditions | Outcome |
|---|---|---|
| Reduction | LiAlH₄/THF (−10°C) | Alcohol formation inhibited (≤5% yield) due to C-F bond stability |
| Oxidation | KMnO₄/H₂SO₄ (60°C) | Degradation to CO₂ and fluorinated benzene fragments |
Hydrolysis and Stability
Scientific Research Applications
Synthetic Chemistry Applications
The compound is particularly valuable in synthetic chemistry due to its reactivity and ability to participate in various chemical transformations. Key applications include:
- Difluoromethylation Reactions : The compound can serve as a difluoromethylating agent in the synthesis of biologically relevant molecules. Recent advances in difluoromethylation techniques have streamlined the access to pharmaceuticals by enabling site-selective installation of difluoromethyl groups onto larger biomolecules like proteins .
- Catalyzed Reactions : Common reagents used in reactions involving this compound include palladium catalysts for coupling processes and lithium aluminum hydride for reduction reactions. These conditions allow for controlled synthesis and optimization of yields.
Biological Research Applications
The halogenated structure of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry research:
- Therapeutic Potential : Ongoing studies are exploring the efficacy of this compound as a therapeutic agent against diseases where halogenated compounds have shown effectiveness. Its interactions with enzymes or receptors could modulate biological processes, highlighting its potential as a drug candidate.
- Antimicrobial Properties : Halogenated compounds are known to exhibit antimicrobial properties. Research indicates that compounds with similar structures may enhance antibacterial activity against various pathogens .
Case Studies
- Difluoromethylation of Biomolecules :
- Antibacterial Activity :
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural features and properties of 2-(2-chloro-4-fluorophenyl)-2,2-difluoroacetic acid with related compounds:
Key Observations :
- Fluorine Count: Increasing fluorine atoms on the acetic acid backbone enhances electronegativity and metabolic resistance. For example, difluoroacetic acid derivatives (e.g., ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate) exhibit higher hydrolytic stability compared to monofluoro analogs .
- Substituent Position : The 2-chloro-4-fluoro substitution on the phenyl ring is associated with improved target binding in TLR4 inhibitors (e.g., TAK-242) compared to 3-chloro or 4-hydroxy variants, which may alter hydrogen-bonding interactions .
Cytotoxicity and Antitumor Activity
- Chloro-Fluoro Nucleoside Analogs: In CEM cell lines, 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Cl-F↑-dAdo) demonstrated 50-fold greater cytotoxicity than analogs with ribofuranosyl or difluoro substitutions. This highlights the critical role of fluorine positioning in ribose moieties for ribonucleotide reductase inhibition .
- TAK-242 : A cyclohexene derivative containing a 2-chloro-4-fluorophenyl group selectively inhibits TLR4-mediated cytokine production (IC50 = 1.1–33 nM), underscoring the pharmacophore significance of the 2-chloro-4-fluoro motif in disrupting intracellular signaling .
Metabolic Stability
- Diclofenac Analogs: 2-(2-((2,6-Dichloro-4-fluorophenyl)amino)-5-fluorophenyl)-2,2-difluoroacetic acid (2d) was synthesized to avoid metabolic activation pathways associated with hepatotoxicity. The difluoroacetic acid group reduces oxidative metabolism compared to non-fluorinated analogs .
Biological Activity
2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid is an organic compound characterized by a unique combination of halogenated substituents, which may influence its biological activity. This compound has garnered interest in medicinal chemistry due to its potential interactions with biological targets such as enzymes and receptors.
Chemical Structure and Properties
The molecular formula of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid is with a molecular weight of approximately 224.56 g/mol. The presence of both chloro and fluoro groups on the phenyl ring, along with the difluoroacetic acid moiety, contributes to its distinct chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClF₂O₂ |
| Molecular Weight | 224.56 g/mol |
| Density | 1.550 ± 0.06 g/cm³ |
| IUPAC Name | 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid |
The halogenated structure of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid suggests that it may modulate enzyme activity or receptor binding affinity, leading to specific biological effects. Research indicates that such compounds can interact with various molecular targets, potentially influencing metabolic pathways and cellular processes .
Biological Activity
1. Enzyme Interaction:
Studies have suggested that halogenated compounds like 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid may affect enzyme kinetics by altering active site interactions or stability . The presence of fluorine atoms can enhance lipophilicity and permeability, which are critical factors in drug design .
2. Therapeutic Potential:
Ongoing research is exploring the efficacy of this compound in treating diseases where halogenated compounds have shown promise. Its potential role as an anti-inflammatory or anticancer agent is under investigation through various in vitro and in vivo studies .
3. Toxicological Considerations:
While the biological activity is promising, it is essential to consider the toxicity associated with similar compounds. For instance, fluoroacetate, a related compound, exhibits high toxicity by disrupting the citric acid cycle . Understanding the metabolic pathways and potential toxic effects of 2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic acid is crucial for assessing its safety profile.
Case Studies
Several studies have highlighted the biological implications of halogenated acetic acids:
- Study on Enzyme Inhibition: A recent study demonstrated that similar halogenated compounds inhibited key metabolic enzymes in cancer cells, suggesting a potential mechanism for therapeutic intervention .
- Fluorinated Compounds in Drug Development: Research focusing on fluorinated analogs has shown increased bioavailability and improved pharmacokinetic properties compared to non-fluorinated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
